N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide
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Description
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Synthesis
Compounds with imidazolidine and acetamide functional groups have been synthesized and analyzed for their molecular structures. For example, Sethusankar et al. (2002) explored the crystalline structure of a related compound, highlighting the planarity of the imidazolidine system and the specific dihedral angles within the molecule, which are stabilized by hydrogen bonding interactions (Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002). Such structural insights are crucial for understanding the physical and chemical properties of these compounds, which can be applied in material science and pharmaceutical research.
Biological Activity
Various derivatives of acetamide and imidazolidine compounds have been synthesized and evaluated for their biological activities, including anti-inflammatory and anticancer effects. Sunder and Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity, indicating the potential for developing new therapeutic agents (Sunder & Maleraju, 2013). Similarly, Evren et al. (2019) investigated the anticancer activity of thiazole derivatives against lung adenocarcinoma cells, demonstrating the potential of such compounds in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c1-29-17-5-3-2-4-16(17)25-11-10-24(19(25)28)12-18(27)21-14-6-8-15(9-7-14)26-13-20-22-23-26/h2-9,13H,10-12H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXRZLVSWKGCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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